3-Amino-1-propanol-d4
Overview
Description
Synthesis Analysis
The synthesis of 3-Amino-1-propanol derivatives involves several key steps, including the coupling reactions and reductions. Iida et al. (2008) outlined a method for synthesizing 1-Amino-2-[3-13C]propanol hydrochloride, which can be adapted for the production of 3-Amino-1-propanol-d4, emphasizing the importance of selecting appropriate isotopically labeled precursors for the synthesis of the deuterated version (Iida, Nakajima, & Kajiwara, 2008).
Molecular Structure Analysis
The molecular structure of 3-Amino-1-propanol has been thoroughly investigated, providing insights into its conformation and bonding. Iijima and Unno (1998) determined the molecular structure of gaseous 3-Amino-1-propanol using electron diffraction and microwave spectroscopic data, revealing its gauche-gauche conformation and intramolecular hydrogen bonding, which are crucial for understanding the behavior and reactivity of its deuterated variant (Iijima & Unno, 1998).
Chemical Reactions and Properties
The reactivity and chemical behavior of 3-Amino-1-propanol-d4 can be inferred from studies on its non-deuterated counterpart. For instance, its ability to form hydrogen bonds and participate in various chemical reactions, such as its use in the synthesis of beta-adrenergic blocking agents, highlights its versatility in chemical synthesis (Hoefle, Hastings, Meyer, Corey, Holmes, & Stratton, 1975).
Physical Properties Analysis
The physical properties of 3-Amino-1-propanol, including its phase behavior and thermodynamic characteristics, are essential for its application and handling. Cacela et al. (2003) studied its low-temperature polymorphism, revealing its ability to crystallize in two monotropic polymorphs, which affects its solubility, melting point, and other physical properties (Cacela, Baudot, Duarte, Matos-Beja, Silva, Paixão, & Fausto, 2003).
Chemical Properties Analysis
The chemical properties of 3-Amino-1-propanol, such as its reactivity with acids and bases, and its behavior in various chemical environments, are crucial for its application in synthesis and material science. For example, its interaction with quinaldinic acid to form salts with distinct hydrogen bonding and π-π stacking interactions provides insight into its chemical versatility and potential applications in the design of new materials (Podjed & Modec, 2022).
Scientific Research Applications
Physical Properties and Separation Processes
Research by Blanco et al. (2017) focused on characterizing aqueous solutions of amines, including 3-amino-1-propanol, for potential implementation in acidic gases separation processes. The study compared various physical properties such as density, speed of sound, dynamic viscosity, and surface tension, which are vital in operations controlled by mass transfer.
Structural Studies and Polymorphism
Podjed & Modec (2022) explored the structural properties of amino alcohol salts, including 3-amino-1-propanol, by reacting them with quinoline-2-carboxylic acid. Their research provided insights into hydrogen bonding and π∙∙∙π stacking interactions, leading to distinct connectivity motifs in polymorphs.
Enzymatic Synthesis
Research on the enzymatic synthesis of d-amino acids, including those derived from 3-amino-1-propanol, was conducted by Hanson et al. (2008). They explored routes to synthesize a specific d-amino acid using l-amino acid deaminase and d-transaminase, showcasing the potential of 3-amino-1-propanol in drug synthesis.
Vibrational and Molecular Studies
Cacela et al. (2000) and Iijima & Unno (1998) contributed to the understanding of 3-amino-1-propanol's molecular structure and vibrational characteristics. These studies are crucial in comprehending the compound's behavior in different phases and its potential applications in various scientific fields.
Low Temperature Polymorphism
The research by Cacela et al. (2003) on the low temperature polymorphism of 3-amino-1-propanol provided significant insights into its crystallization and phase transitions, which is important for its application in material science.
Carbon Dioxide Absorption Studies
Bentes et al. (2015) analyzed the carbon dioxide absorption process in aqueous solutions of 3-amino-1-propanol. Their findings are relevant for understanding the potential use of this compound in industrial carbon dioxide capture processes.
Safety And Hazards
3-Amino-1-propanol-d4 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
properties
IUPAC Name |
3-amino-2,2,3,3-tetradeuteriopropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO/c4-2-1-3-5/h5H,1-4H2/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGQZFFCHPXWKQ-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CO)C([2H])([2H])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
79.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-propanol-d4 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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